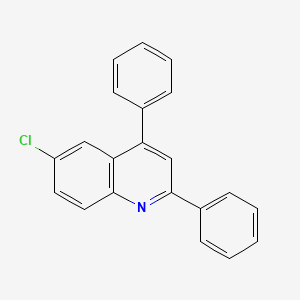

6-Chloro-2,4-diphenylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21923-40-0 |

|---|---|

Molekularformel |

C21H14ClN |

Molekulargewicht |

315.8 g/mol |

IUPAC-Name |

6-chloro-2,4-diphenylquinoline |

InChI |

InChI=1S/C21H14ClN/c22-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(23-20)16-9-5-2-6-10-16/h1-14H |

InChI-Schlüssel |

PNBHNKBOEHRMPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches to 6 Chloro 2,4 Diphenylquinoline and Its Derivatives

Conventional and Classical Reaction Protocols

Traditional methods for quinoline (B57606) synthesis, many of which were developed in the late 19th century, remain relevant due to their reliability and the accessibility of starting materials. These protocols often involve condensation and cyclization reactions under acidic or basic conditions.

Friedländer Condensation for Quinolone Ring Formation

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. researchgate.netorganicreactions.org It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. wikipedia.orgalfa-chemistry.com This reaction can be catalyzed by either acids or bases. organicreactions.orgalfa-chemistry.com

In the context of synthesizing 6-Chloro-2,4-diphenylquinoline, the reaction would proceed via the condensation of 2-amino-5-chlorobenzophenone (B30270) with acetophenone. The process is initiated by an aldol (B89426) condensation between the two carbonyl-containing reactants, followed by a cyclodehydration to form the quinoline ring system. alfa-chemistry.com Various catalysts have been employed to facilitate this transformation, including mineral acids (H₂SO₄), Lewis acids, and bases like sodium hydroxide. organicreactions.orgalfa-chemistry.com A specific synthesis of a related derivative, 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline, has been reported using Friedländer condensation in an argon atmosphere at 140°C. researchgate.net

Table 1: Key Aspects of Friedländer Condensation for this compound Synthesis

| Feature | Description |

| Reactants | 2-amino-5-chlorobenzophenone and Acetophenone |

| Reaction Type | Condensation followed by cyclodehydration |

| Catalysts | Acids (e.g., H₂SO₄, TFA) or Bases (e.g., NaOH, KOtBu) wikipedia.orgalfa-chemistry.com |

| General Conditions | Often requires heating organicreactions.org |

A3-Coupling Reactions for Quinoline Skeleton Construction

A more modern approach to the synthesis of 2,4-disubstituted quinolines is the A3-coupling reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and an alkyne. researchgate.netnih.gov This method is valued for its operational simplicity and high atom economy. researchgate.net For the synthesis of this compound, this would involve the reaction of 4-chloroaniline (B138754), benzaldehyde, and phenylacetylene.

The reaction typically proceeds in two stages. First, the aldehyde and amine react to form an imine in situ. A metal catalyst then facilitates the addition of the alkyne to the imine, forming a propargylamine (B41283) intermediate. nih.gov This intermediate subsequently undergoes cyclization to yield the final quinoline product. mdpi.com A variety of metal catalysts, including those based on copper, iron, and gold, have been shown to be effective for this transformation. nih.govmdpi.com

Modified Doebner-von Miller Reaction Protocols

The Doebner-von Miller reaction is a classic method for quinoline synthesis that utilizes anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This reaction, also known as the Skraup-Doebner-von Miller synthesis, is typically catalyzed by strong acids. wikipedia.orgnih.gov

To synthesize this compound via this route, 4-chloroaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. The reaction mechanism is thought to involve the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov A proposed fragmentation-recombination mechanism suggests that the initial adduct can fragment into an imine and a saturated ketone, which then recombine to form the quinoline product. nih.gov

Table 2: Reactants for Modified Doebner-von Miller Synthesis of this compound

| Reactant 1 | Reactant 2 |

| 4-Chloroaniline | An α,β-unsaturated ketone (e.g., chalcone (B49325) or its precursor) |

Cyclization and Isomerization Pathways for Quinoline Access

Recent advancements have led to the development of novel cyclization and isomerization pathways for accessing quinoline derivatives. One such method involves the palladium-catalyzed cyclization of propargylamines. A specific synthesis of this compound has been achieved through this route with a 73% yield. nih.gov

In this approach, a propargylamine, which can be synthesized from the corresponding amine and alkyne, undergoes an intramolecular cyclization reaction in the presence of a palladium catalyst, such as Pd(OAc)₂. nih.gov This method offers a direct route to functionalized quinolines under relatively mild conditions. The reaction proceeds in toluene (B28343) at 80°C under an air atmosphere. nih.gov

Advanced and Green Chemistry Synthesis Techniques

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for quinoline synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. bohrium.com

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent waste and can lead to improved reaction rates and easier product purification. acs.org Several classical quinoline syntheses have been adapted to solvent-free conditions.

For instance, the Friedländer synthesis of polysubstituted quinolines has been successfully carried out using p-toluenesulfonic acid as a catalyst under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org Similarly, zeolites have been employed as heterogeneous catalysts for the synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.org These methods offer a greener alternative to traditional protocols that rely on volatile organic solvents.

Utilization of Green Solvents (e.g., Glycerol)

The push towards sustainable chemistry has led to the exploration of green solvents as alternatives to traditional volatile organic compounds. nih.gov These solvents are characterized by low toxicity, biodegradability, and often originate from renewable resources. researchgate.net Ionic liquids and deep eutectic solvents (DESs) are prominent examples of green solvents that have found applications in organic synthesis. researchgate.net While specific examples detailing the use of glycerol (B35011) for the synthesis of this compound are not prevalent, the principles of using such green solvents are well-established for quinoline synthesis in general. These solvents can offer advantages such as controlled solubility and non-volatility. researchgate.net For instance, the use of a recyclable solvent system can lead to very low E-factor values, signifying minimal waste generation. frontiersin.org

| Solvent Type | Key Features | Advantages in Synthesis | Representative Examples |

| Ionic Liquids | Low vapor pressure, high thermal stability | Controlled solubility, potential for catalyst recycling | Synthesis of tetrahydroquinolines |

| Deep Eutectic Solvents (DESs) | Biodegradable, strong hydrogen bonding | Can act as both solvent and catalyst, simple work-up | Greener synthesis of 2-aminoimidazoles |

| Water | Non-toxic, readily available | Can accelerate certain reactions | Transformation of tertiary benzyl (B1604629) alcohols |

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgajrconline.org This technology is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. nih.gov The application of microwave irradiation can be a key feature in one-pot synthetic procedures, which enhance efficiency by combining multiple reaction steps in a single vessel. For example, the microwave-assisted synthesis of 2,4-dichloroquinolines has been reported to be a rapid process. asianpubs.org While a specific protocol for this compound is not detailed, the synthesis of related structures, such as 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, has been successfully achieved using microwave assistance. researchgate.net

| Reaction Type | Reactants | Conditions | Product | Advantages of MAOS |

| Dichloroquinoline Synthesis | Anilines, malonic acid, POCl₃ | 600 W, 50 s | 2,4-dichloroquinoline | Rapid, no noticeable by-products |

| Quinolinone Synthesis | N-(o-ethynylaryl)-acrylamides, Fenton's reagent | 130 °C, 10 s | 2-quinolinone-fused γ-lactones | Drastically reduced reaction time (10s vs 4h) nih.gov |

| Fused Benzodiazepine Synthesis | 3-bromomethyl-2-chloro-quinolines, 1,2-phenylenediamine | 80 °C | Quinoline-fused 1,4-benzodiazepines | Excellent yields (92-97%) nih.gov |

Ultrasound Irradiation in Synthetic Pathways

Sonochemistry, the application of ultrasound to chemical reactions, offers several advantages in organic synthesis, including increased reaction rates, higher yields, and milder reaction conditions. ksu.edu.sanih.gov This green chemistry approach has been successfully applied to the synthesis of various heterocyclic compounds. The benefits stem from the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. ksu.edu.sa Ultrasound irradiation has been shown to be particularly effective in accelerating N-alkylation reactions and cycloaddition reactions in the synthesis of hybrid quinoline-imidazole derivatives, significantly reducing reaction times from hours to minutes. nih.gov The use of ultrasound can be considered an environmentally friendly method due to energy savings and often leads to higher product purity. nih.gov

| Reaction | Reactants | Conditions | Yield | Time |

| N-alkylation of imidazole (B134444) ring | Imidazole derivatives, alkylating agents | Ultrasound irradiation | ~5-10% increase | 1-2 hours (vs. 48-96 hours) nih.gov |

| Triazole derivative synthesis | 1,2,4-triazole, electrophiles | Ultrasound, 45-55°C | 75-89% | 39-80 minutes (vs. 10-36 hours) mdpi.com |

Catalytic Systems in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of quinoline derivatives is no exception, with various catalytic systems being employed to facilitate their construction.

Lewis Acid Catalysis (e.g., FeCl₃, B(C₆F₅)₃)

Lewis acid catalysis involves the use of metal-based or other electron-deficient species to activate substrates and promote chemical reactions. wikipedia.org Common Lewis acids used in organic synthesis include compounds of aluminum, boron, tin, and iron. wikipedia.org In the context of quinoline synthesis, Lewis acids can facilitate key bond-forming reactions. For instance, the Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds on aromatic rings, is often catalyzed by Lewis acids. wikipedia.org While specific examples for the synthesis of this compound using FeCl₃ or B(C₆F₅)₃ are not explicitly detailed, the general applicability of Lewis acids in similar transformations is well-established. rsc.org

Transition Metal Catalysis (e.g., Copper, Niobium Compounds)

Transition metals are exceptional catalysts due to their ability to exist in multiple oxidation states and form complexes with organic molecules. merckmillipore.com Catalysts based on palladium, copper, iron, and niobium are instrumental in a variety of cross-coupling reactions that are crucial for the synthesis of complex molecules, including quinoline derivatives. nih.govmdpi.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds. merckmillipore.comnih.gov Copper iodide (CuI), for example, has been used as a catalyst in the three-component reaction of a benzaldehyde, an alkyne, and an aniline derivative to produce substituted quinolines. nih.gov Transition metal-catalyzed reactions have become indispensable tools for the synthesis of pharmaceuticals and other complex organic scaffolds. frontiersin.orgrsc.org

Metal-Free and Organocatalytic Methodologies

In an effort to develop more sustainable and cost-effective synthetic methods, there has been a growing interest in metal-free and organocatalytic approaches. orgsynlab.com Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com For the synthesis of quinolines, metal-free methods often involve the intramolecular cyclization of suitable precursors. For example, a 2-amino-5-chlorobenzophenone derivative can react with chloroacetyl chloride and subsequently undergo cyclization and dehydration, promoted by an acid like p-toluenesulfonic acid (PTSA), to form a quinoline structure with yields often exceeding 75%. These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Derivatization and Regioselective Functionalization Strategies

The strategic derivatization of this compound is primarily achieved through electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions. The inherent reactivity of the quinoline ring system, influenced by the electron-withdrawing nature of the nitrogen atom and the chloro substituent, along with the presence of the two phenyl groups, dictates the regioselectivity of these transformations.

The introduction of a variety of substituents, such as cyano, methoxy, methyl, nitro, trifluoromethyl, bromo, and additional chloro groups, has been accomplished through several synthetic methods. These functionalizations can be directed to either the quinoline core or the appended phenyl rings, depending on the reaction conditions and the starting materials employed.

Cyano, Methoxy, and Methyl Groups:

The Friedlander annulation is a classical and versatile method for the synthesis of substituted quinolines. This approach allows for the introduction of substituents onto the phenyl rings of the 2,4-diphenylquinoline (B373748) system by utilizing appropriately substituted precursors. For instance, the reaction of 2-amino-5-chlorobenzophenone with substituted acetophenones can yield a range of this compound derivatives.

Specifically, the synthesis of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline and 6-chloro-2-(4-methylphenyl)-4-phenylquinoline has been achieved using this methodology. The reaction involves the condensation of 2-amino-5-chlorobenzophenone with 4-methoxyacetophenone or 4-methylacetophenone, respectively, typically in the presence of a catalyst and under thermal conditions. Similarly, a cyano group can be introduced at the 4-position of the 2-phenyl ring to produce 6-chloro-2-(4-cyanophenyl)-4-phenylquinoline .

| Derivative | R1 | R2 | R3 | Synthetic Method |

| 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | Cl | H | 4-OCH3 | Friedlander Annulation |

| 6-Chloro-2-(4-methylphenyl)-4-phenylquinoline | Cl | H | 4-CH3 | Friedlander Annulation |

| 6-Chloro-2-(4-cyanophenyl)-4-phenylquinoline | Cl | H | 4-CN | Friedlander Annulation |

Nitro Group:

The direct nitration of 2,4-diphenylquinolines can be challenging due to the potential for multiple nitration sites and the deactivating effect of the quinoline nitrogen under acidic conditions. However, the introduction of a nitro group at the 3-position of a phenylselanyl-substituted derivative has been reported. The synthesis of 6-nitro-2,4-diphenyl-3-(phenylselanyl)quinoline suggests a pathway for incorporating a nitro functionality, albeit not directly on the primary quinoline core in this instance. Further research into direct nitration methodologies for the this compound scaffold is ongoing.

Trifluoromethyl Group:

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. While direct trifluoromethylation of the this compound core is not extensively documented, the synthesis of related structures such as 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline provides insight into synthetic strategies. These often involve the use of trifluoromethyl-containing building blocks in the quinoline synthesis.

Bromo and Chloro Groups:

The introduction of additional halogen atoms can be achieved through electrophilic halogenation reactions. The bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines has been studied, and under certain conditions, leads to the formation of 6,8-dibromo derivatives. While this applies to the reduced quinoline core, it suggests that direct bromination of this compound could potentially occur at the 8-position. The synthesis of 4-phenyl-6-bromo-2-(2'-(6'-methyl)-pyridyl)quinoline further demonstrates the feasibility of incorporating a bromo substituent at the 6-position, typically by starting with a brominated aniline precursor in a Friedlander-type synthesis nih.gov.

Additional chloro substituents can also be introduced using appropriate starting materials. For example, 6-chloro-2-(2',4'-dichlorophenyl)-4-phenylquinoline has been synthesized, showcasing the incorporation of chlorine atoms onto the phenyl ring at the 2-position.

The introduction of heteroatoms and various functional groups can impart unique properties and reactivity to the this compound molecule.

Phenylselanyl Group:

Organoselenium compounds are of interest for their potential biological activities. The synthesis of 6-chloro-2,4-diphenyl-3-(phenylselanyl)quinoline has been reported, demonstrating the feasibility of incorporating a phenylselanyl group at the 3-position of the quinoline ring. This is a significant modification as it introduces a chalcogen atom directly onto the heterocyclic core.

Amido Group:

The amido group is a key functional group in many biologically active molecules. The synthesis of amido-substituted quinolines can be approached through various methods, including the coupling of an amino-substituted quinoline with a carboxylic acid or its derivative, or by constructing the quinoline ring from an amide-containing precursor. For instance, the synthesis of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at the C-4 position has been described, which involves the derivatization of a quinoline-4-carbohydrazide (B1304848) semanticscholar.org. This highlights a strategy for introducing complex amido-containing moieties.

Side chain modifications and extensions on the phenyl rings of this compound offer a powerful strategy for modulating the molecule's properties and exploring structure-activity relationships. These modifications can involve the functionalization of existing substituents or the introduction of new side chains through cross-coupling reactions.

For example, if a methyl group is present on one of the phenyl rings, it can be a handle for further chemical transformations. Halogenation of the methyl group, followed by nucleophilic substitution, can introduce a variety of functionalities. Furthermore, if a bromo or iodo substituent is present on a phenyl ring, it can serve as a point of attachment for the introduction of new side chains via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular framework with alkyl, alkenyl, alkynyl, or aryl groups.

While specific examples of side-chain extensions on this compound are not extensively detailed in the literature, the principles of modern organic synthesis provide a clear roadmap for such modifications, leveraging the reactivity of functional groups that can be introduced as described in the preceding sections.

Spectroscopic and Structural Characterization Methodologies for 6 Chloro 2,4 Diphenylquinoline

Vibrational Spectroscopy for Functional Group Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within the molecular structure of 6-Chloro-2,4-diphenylquinoline. The analysis, typically performed on a KBr pellet, reveals a series of absorption bands corresponding to specific bond vibrations.

The FTIR spectrum of this compound displays characteristic peaks that confirm its structural features. High-frequency bands observed at 2922 cm⁻¹ and 2852 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings. The region between 1587 cm⁻¹ and 1481 cm⁻¹ contains multiple bands corresponding to the C=C and C=N stretching vibrations within the quinoline (B57606) and phenyl rings, which is typical for such aromatic heterocyclic systems. rsc.org

The lower frequency region contains vibrations associated with C-H bending and the carbon-chlorine bond. Key peaks are observed at 887 cm⁻¹, 823 cm⁻¹, and 779 cm⁻¹, which are characteristic of C-H out-of-plane bending modes for substituted benzene (B151609) rings. A significant band at 700 cm⁻¹ is also present, further confirming the aromatic structure. rsc.org

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2922, 2852 | Aromatic C-H Stretch |

| 1587, 1543, 1481 | Aromatic C=C and C=N Stretch |

| 887, 823, 779 | Aromatic C-H Out-of-Plane Bend |

| 700 | Aromatic Ring Vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows a complex pattern of signals in the aromatic region. The spectrum for this compound exhibits signals between δ 7.47 and 8.21 ppm. rsc.org A multiplet integrating to one proton is observed from δ 7.47-7.50 ppm, while a larger multiplet corresponding to eight protons appears between δ 7.53 and 7.60 ppm, representing the overlapping signals of the two phenyl rings. rsc.orgrsc.org A doublet of doublets at δ 7.68 ppm (J = 9.0, 2.2 Hz) is assigned to the proton at the C7 position of the quinoline ring. A singlet at δ 7.85 ppm corresponds to the proton at the C3 position, and a doublet at δ 7.87 ppm (J = 2.0 Hz) is attributed to the C5 proton. A multiplet integrating to three protons is found further downfield between δ 8.17 and 8.20 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, seventeen distinct signals are observed, confirming the presence of 21 carbon atoms in different chemical environments. The signals appear in the range of δ 120.0 to 157.1 ppm. rsc.org The peaks at δ 157.1, 148.5, and 147.2 ppm are assigned to the quaternary carbons C2, C4, and C8a respectively. The carbon atom bearing the chlorine (C6) resonates at δ 132.3 ppm. The remaining signals correspond to the other aromatic carbons of the quinoline and phenyl rings. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (δ) | Assignment | Chemical Shift (δ) | Assignment | | 8.17-8.20 (m, 3H) | Aromatic Protons | 157.1 | C2 | | 8.18-8.21 (m, 3H) | Aromatic Protons | 148.5 | C4 | | 7.87 (d, J=2.0 Hz, 1H) | C5-H | 147.2 | C8a | | 7.89 (d, J=2.5 Hz, 1H) | C5-H | 139.2, 137.8 | Phenyl C (quaternary) | | 7.85 (s, 1H) | C3-H | 132.3 | C6 | | 7.68 (dd, J=9.0, 2.2 Hz, 1H) | C7-H | 131.7 | C8 | | 7.66-7.68 (m, 1H) | C7-H | 130.5 | C5 | | 7.47-7.60 (m, 8H) | Aromatic Protons | 129.6 - 128.7 | Phenyl CH | | 7.47-7.50 (m, 1H) | Aromatic Protons | 127.6 | Phenyl CH | | | | 126.5 | C4a | | | | 124.5 | C7 | | | | 120.0 | C3 |

Electronic Spectroscopy for Optical Properties (UV-Vis Absorption and Photoluminescence)

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions and emissive properties of this compound. These properties are of particular interest as many diphenylquinoline derivatives are known for their applications as organic phosphors.

While specific experimental spectra for this compound are not widely reported, analysis of closely related analogs such as 6-chloro-2-(4-cyanophenyl)-4-phenyl quinoline provides insight into its expected behavior. These compounds typically exhibit strong absorption bands in the UV region, corresponding to π-π* electronic transitions within the extensive conjugated aromatic system. For instance, the cyanophenyl analog shows an intense absorption peak around 373 nm.

Upon excitation with UV light, these materials often exhibit strong fluorescence. The cyanophenyl derivative, when excited at 373 nm, displays an intense blue emission peak at 434 nm in the solid state. researchgate.net It is anticipated that this compound would also exhibit blue luminescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure, including the lattice parameters and spatial arrangement of atoms in the solid state. The analysis of single-crystal XRD data provides a precise three-dimensional model of the molecule.

The crystal structure of this compound has been determined and reported. acs.orgacs.org The compound crystallizes in the monoclinic system with the space group P2₁/c. The crystal structure analysis confirms the planar nature of the quinoline core and reveals the relative orientations of the two phenyl substituents. The phenyl ring at the C2 position and the phenyl ring at the C4 position are twisted with respect to the quinoline plane, which is a common feature in such multi-ring systems due to steric hindrance.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.036(3) |

| b (Å) | 11.084(2) |

| c (Å) | 12.046(3) |

| β (°) | 94.62(3) |

| V (ų) | 1601.1(7) |

| Z | 4 |

Data obtained from the referenced publication: Zeitschrift für Kristallographie - New Crystal Structures 2016, 231 (1), 233-235. acs.orgacs.org

Microscopic and Elemental Analysis Techniques (Scanning Electron Microscopy (SEM), Energy Dispersive Analysis of X-ray (EDAX))

Scanning Electron Microscopy (SEM) and Energy Dispersive Analysis of X-ray (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), are complementary techniques used to investigate the surface morphology and elemental composition of a material.

While specific SEM and EDAX analyses for this compound are not prominently available in the literature, these techniques are standard for characterizing new materials. An SEM analysis would provide high-resolution images of the compound's surface, revealing details about its particle shape, size distribution, and surface texture (e.g., crystalline facets, amorphous regions, or aggregated structures).

EDAX analysis, performed concurrently with SEM, would confirm the elemental composition of the sample. By bombarding the sample with the electron beam, characteristic X-rays are emitted from the atoms present. An EDAX detector would measure the energy of these X-rays, generating a spectrum with peaks corresponding to the elements in the compound. For this compound (C₂₁H₁₄ClN), the EDAX spectrum is expected to show prominent peaks for Carbon (C), Nitrogen (N), and Chlorine (Cl), confirming their presence and allowing for a quantitative assessment of their relative abundance on the sample's surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound confirms its molecular formula, C₂₁H₁₄ClN. A characteristic pair of molecular ion peaks is observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The primary molecular ion peak ([M]⁺) appears at an m/z of 315.03, corresponding to the molecule containing the ³⁵Cl isotope. rsc.org A smaller peak, the [M+2]⁺ ion, is observed at m/z 317.08, which is approximately one-third the intensity of the [M]⁺ peak, consistent with the natural isotopic ratio of chlorine.

The fragmentation pattern provides further structural confirmation. The base peak in the spectrum is observed at m/z 77.05, corresponding to the phenyl cation ([C₆H₅]⁺), indicating the facile loss of a phenyl group. Another significant fragment is seen at m/z 280.11, which results from the loss of a chlorine atom from the molecular ion. rsc.org Other notable fragments appear at m/z 103.05 and 51.09. rsc.org

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 317.08 | 2.15 | [M+2]⁺ (³⁷Cl isotope) |

| 315.03 | 8.10 | [M]⁺ (³⁵Cl isotope) |

| 280.11 | 6.22 | [M-Cl]⁺ |

| 238.08 | 2.63 | Fragment |

| 103.05 | 20.24 | Fragment |

| 77.05 | 100.00 | [C₆H₅]⁺ (Base Peak) |

| 51.09 | 57.09 | Fragment |

Computational and Theoretical Chemistry Studies on 6 Chloro 2,4 Diphenylquinoline

Quantum Chemical Calculations (Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of quinoline (B57606) derivatives. dergipark.org.tr DFT is a preferred method for electronic structure calculations, often employing combinations like the B3LYP functional with a 6-311++G(d,p) basis set to achieve a stable molecular geometry. researchgate.netbohrium.com Such calculations provide deep insights into the electron density distribution and are used to predict a wide range of molecular properties, thereby offering a theoretical basis for understanding the compound's reactivity and interaction capabilities.

For quinoline derivatives, DFT studies are crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter; a larger gap suggests higher stability and lower reactivity. The introduction of substituents, such as the chloro group and phenyl rings in 6-chloro-2,4-diphenylquinoline, significantly alters the electronic properties and reactive nature of the parent quinoline moiety. dergipark.org.tr

Theoretical investigations using DFT can elucidate various reactivity descriptors, which are summarized in the table below.

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Higher energy corresponds to a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Analyses of the molecular electrostatic potential (MEP) surface and atomic charges further explore the compound's chemical reactivity. researchgate.net The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions and chemical reactions.

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions, including π-π stacking and C-H···π interactions. These non-covalent forces are critical in determining the crystal packing of the molecule.

Specific intermolecular interactions observed in the crystal structure of this compound are detailed below.

| Interaction Type | Description | Geometric Parameter | Value |

|---|---|---|---|

| π-π stacking | Between the phenyl ring of the quinoline and the phenyl substituent of an adjacent molecule. | Centroid-to-centroid distance | 3.913(2) Å |

| Angle between dihedral planes | 9.9° | ||

| C-H···π interactions | Hydrogen atoms interacting with the π-electron clouds of the aromatic rings. | Not specified | Not specified |

Molecular dynamics (MD) simulations provide further insights into the compound's behavior in different environments, such as in solution or when interacting with biological macromolecules. For instance, MD simulations have been used to investigate the interaction of similar quinoline derivatives with protein targets. researchgate.net These simulations can reveal binding modes, the stability of the compound within an active site, and conformational changes that occur during binding, offering a dynamic view that complements static modeling approaches. nih.gov

Mechanistic Insights into Reaction Pathways and Catalytic Processes from Theoretical Studies

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving quinoline derivatives. By mapping the potential energy surface of a reaction, computational methods can identify transition states, calculate activation energies, and predict the most likely reaction pathways.

For halogenated heterocyclic compounds like this compound, nucleophilic aromatic substitution (SNAr) is a key reaction type. mdpi.com Theoretical studies on related systems, such as 2,4-dichloroquinazolines, have provided significant insights into the regioselectivity of these reactions. mdpi.comnih.gov DFT calculations revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher coefficient of the LUMO, making it more susceptible to nucleophilic attack. researchgate.net This theoretical finding is consistent with the lower calculated activation energy for nucleophilic attack at this position, explaining the observed regioselectivity in product formation. researchgate.net

Similar computational approaches can be applied to this compound to predict its reactivity towards various nucleophiles. By calculating the activation barriers for substitution at different positions on the quinoline ring, a mechanistic understanding of its reaction pathways can be achieved. These theoretical models help rationalize experimental outcomes and guide the design of synthetic routes. nih.gov The most accepted mechanism for a typical SNAr reaction is a two-step addition/elimination process involving an intermediate Meisenheimer σ adduct. nih.gov

Structure-Property Relationship Predictions via Computational Chemistry

Computational chemistry plays a vital role in establishing relationships between the molecular structure of a compound and its macroscopic properties, including its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used for this purpose. researchgate.net QSAR models correlate variations in the physicochemical properties of a series of compounds with changes in their biological activities. mdpi.com

For quinoline derivatives, QSAR studies have been successfully used to predict activities such as antiplasmodial and antibacterial effects. nih.govsemanticscholar.org These models are built using a set of molecular descriptors, which are numerical values that characterize the chemical structure of the molecule.

Examples of descriptor classes used in QSAR models for quinoline derivatives are provided below.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Topological charge index (GGI9), Ring count (n5Ring) nih.gov | Describes the atomic connectivity and branching of the molecule. |

| 3D Descriptors | 3D topological distance-based autocorrelation (TDB7u, TDB8u), 3D radial distribution function (RDF75i) nih.gov | Describes the 3D arrangement of atoms in space. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (TPSA) frontiersin.org | Represents properties like lipophilicity, size, and polarity. |

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic distribution and reactivity. |

By developing robust and predictive QSAR models, researchers can gain insights into the structural features that are crucial for a desired property. nih.govnih.gov For instance, a QSAR model might reveal that bulky, electron-rich groups at a specific position on the quinoline ring are favorable for a particular biological activity. mdpi.com This information is invaluable for the rational design of new, more potent derivatives of this compound for various applications.

Biological Activity and Mechanistic Investigations of 6 Chloro 2,4 Diphenylquinoline and Its Derivatives in Vitro and Pre Clinical Focus

Antimicrobial Activities

Antibacterial Efficacy Against ESKAPE Pathogens

The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antibiotics. nih.gov Research into 2,4-diarylquinolines has identified 6-Chloro-2,4-diphenylquinoline as a compound with potential antibacterial properties. ajchem-a.com

In a screening of 2,4-diarylquinoline derivatives, this compound demonstrated inhibitory activity against several key bacterial species. ajchem-a.com The compound showed a minimum inhibitory concentration (MIC) of 10 µM/mL against Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. A slightly higher MIC of 20 µM/mL was recorded for its activity against Staphylococcus aureus. ajchem-a.com Further studies on derivatives indicated that the addition of other substituents, such as a bromo or nitro group, could enhance bioactivity against these pathogens. ajchem-a.com

Table 1: Antibacterial Activity of this compound

| Bacterium | Gram Type | ESKAPE Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Yes | 20 µM/mL |

| Streptococcus pneumoniae | Gram-positive | No | 10 µM/mL |

| Escherichia coli | Gram-negative | Yes | 10 µM/mL |

| Pseudomonas aeruginosa | Gram-negative | Yes | 10 µM/mL |

Data sourced from screening of 2,4-diarylquinolines. ajchem-a.com

Antifungal Properties

The therapeutic potential of quinoline (B57606) derivatives extends to antifungal applications. While specific studies focusing solely on this compound are limited, research on structurally related compounds provides insight into the antifungal prospects of this chemical class. For instance, a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides, which share the 6-chloro substitution pattern, showed activity against various phytopathogenic fungi. nih.gov Other studies have demonstrated that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus can produce compounds with selective action against Candida species and dermatophytes. nih.gov One investigation into 2-chloro-N-phenylacetamide revealed its ability to inhibit both planktonic cells and biofilms of fluconazole-resistant Candida strains, highlighting the potential of chlorinated scaffolds in antifungal drug discovery. scielo.br

Anticancer Research

Quinoline derivatives are a significant class of compounds investigated for their anticancer properties, acting through various mechanisms such as the inhibition of topoisomerases and receptor tyrosine kinases. Research into 2,4-disubstituted quinolines has highlighted their potential as cytotoxic agents. While specific data for this compound is not extensively detailed in the provided search results, related 6-chloro-quinazolinone derivatives and 2-chloro-4-anilinoquinazolines have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, showing promise in preclinical screenings.

Antimalarial Studies

The quinoline core is historically significant in antimalarial drug development, with chloroquine (B1663885), a 4-amino-7-chloroquinoline, being a cornerstone of malaria treatment for decades. nih.govmdpi.com Research has largely focused on the 4-aminoquinoline (B48711) scaffold due to its proven efficacy. nih.gov While the 7-chloro substitution is common in established antimalarials, studies on derivatives with a 6-chloro substitution, such as this compound, are less prevalent. However, extensive research continues into novel quinoline-based compounds to overcome widespread drug resistance in Plasmodium parasites. nih.govresearchgate.net Hybrid molecules incorporating the 7-chloroquinoline (B30040) moiety have been synthesized and tested, showing activity against chloroquine-resistant strains of P. falciparum. nih.gov

Antileishmanial Research

Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are urgently needed. Quinoline-based compounds have emerged as a promising area of research for antileishmanial drug discovery. The 6-chloro substitution on the quinoline ring has been identified as a feature in several derivatives with significant antileishmanial activity.

For example, a derivative identified as 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol was found to be a potent agent with a 50% inhibitory concentration (IC₅₀) of 0.22 µM and a high selectivity index (SI) of 187. The selectivity index, which compares the cytotoxicity against host cells to the activity against the parasite, is a critical measure of a compound's therapeutic potential. nih.gov

Table 2: In Vitro Antileishmanial Activity of a 6-Chloroquinoline (B1265530) Derivative

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol | 0.22 | 187 |

The selectivity index is the ratio of the 50% cytotoxic concentration (CC₅₀) against host cells to the IC₅₀ against Leishmania amastigotes. nih.gov

Antiviral Activities (e.g., Anti-Hepatitis B Virus (HBV) Activities in vitro)

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including quinoline derivatives. Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, and current treatments are not always curative, driving the need for new drugs with different mechanisms of action. researchgate.net

A series of 4-aryl-6-chloro-quinolin-2-one derivatives, which are structurally related to this compound, were synthesized and evaluated for their in vitro anti-HBV activities. researchgate.net These compounds were tested for their ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in HepG2.2.15 cells. Several of the tested compounds showed activity, indicating that the 6-chloroquinoline scaffold is a viable starting point for the development of non-nucleoside HBV inhibitors. researchgate.netmdpi.com

Trypanocidal Activity

The quinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including those targeting protozoan parasites. researchgate.net Derivatives of quinoline have been extensively investigated for a range of antiparasitic activities, including against Trypanosoma species, the causative agents of African trypanosomiasis (Sleeping Sickness) and Chagas' disease. researchgate.netnih.gov

Recent research has identified 2,4-diarylquinoline derivatives as a promising class of trypanocidal agents. In a study evaluating a library of these compounds, this compound demonstrated encouraging activity against Trypanosoma brucei brucei, the parasite responsible for African cattle trypanosomiasis, which serves as a model for the human form of the disease. The compound exhibited a half-maximal inhibitory concentration (IC50) of 6.2 μM. semanticscholar.orgresearchgate.net Importantly, this and other related derivatives showed no toxicity at a concentration of 20 μM against human cervix adenocarcinoma (HeLa) cells, suggesting a degree of selectivity for the parasite over human cells. semanticscholar.orgresearchgate.net

The trypanocidal potential of the broader quinoline class is well-documented. Various derivatives have shown remarkable activity as parasite growth inhibitors. nih.gov For instance, certain 4,7-disubstituted quinoline derivatives have displayed submicromolar activity against T. b. rhodesiense and T. b. brucei. uantwerpen.be The demonstrated efficacy of this compound positions it as a relevant compound within this broader class of antiprotozoal agents.

Antioxidant Properties and Proposed Mechanisms

Quinoline and its derivatives are recognized as an important class of compounds with potential antioxidant activities. researchgate.netmdpi.com The heterocyclic quinoline ring system is a structural component in many synthetic analogues that exhibit a range of biological activities, including the ability to counteract oxidative stress. researchgate.net The antioxidant capacity of these compounds is often related to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer or single electron transfer. nih.gov

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. Assays like the Thiobarbituric Acid Reactive Substances (TBARS) test are used to measure the products of lipid peroxidation, such as malondialdehyde, to evaluate the ability of a compound to inhibit this process. mdpi.com The Lipid Peroxidation Inhibition Capacity (LPIC) assay is another method that measures the ability of antioxidants to protect a fluorescent probe within a liposomal membrane from free radical attack. nih.gov While natural pigments like betanin and lycopene (B16060) have shown inhibitory effects in such assays, specific data on the lipid peroxidation inhibition capacity of this compound is not extensively detailed in the reviewed scientific literature. exlibrisgroup.com

The antioxidant activity of compounds is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov Both methods are based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical, causing a measurable color change. sapub.orgnih.gov

Studies on various quinoline derivatives have demonstrated their potential as radical scavengers. For example, certain synthetic 1-methyl-3-allylthio-4-phenylamino-quinolinium bromides have been analyzed for their antioxidant activity. mdpi.com In these studies, the presence and position of hydroxyl groups on the phenylamino (B1219803) moiety were found to be critical for activity. One derivative, Qui3, which possesses a hydroxyl group, showed noticeable antioxidant potential against the DPPH radical, whereas derivatives lacking this group were inactive in the same assay. mdpi.com All tested derivatives in that study showed activity against the ABTS cation radical. mdpi.com Although these findings highlight the radical scavenging potential within the quinoline class, specific DPPH and ABTS assay results for this compound are not available in the cited literature.

Thiol peroxidases are antioxidant enzymes that catalyze the reduction of peroxides, playing a crucial role in protecting cells from oxidative damage. ias.ac.in The ability of synthetic compounds to mimic the activity of these enzymes, such as glutathione (B108866) peroxidase (GPx), is an area of significant interest. researchgate.net This "GPx-like" activity is most prominently studied in the field of organoselenium compounds, which can catalytically reduce harmful peroxides in the presence of a thiol cofactor. ias.ac.inacs.orgresearchgate.net Based on the available scientific literature, investigations into the thiol peroxidase-like activity of quinoline-based compounds, including this compound, have not been reported.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

The biological potency of 2,4-diarylquinolines is highly dependent on the nature and position of substituents on the quinoline core and the appended phenyl rings. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of this scaffold.

For trypanocidal activity, a study of 2,4-diarylquinolines revealed key SAR insights. semanticscholar.orgresearchgate.net The parent compound, this compound, with an IC50 of 6.2 μM, serves as a benchmark. Introducing electron-withdrawing groups at the para-position of the C2-phenyl ring enhanced potency. For instance, a 4-chloro substituent (in 6-chloro-2-(4-chlorophenyl)-4-phenylquinoline) improved the IC50 to 4.1 μM, and a 4-bromo group (in 2-(4-bromophenyl)-6-chloro-4-phenylquinoline) further increased the activity, resulting in an IC50 of 2.8 μM. semanticscholar.orgresearchgate.net Conversely, adding an electron-donating 4-methoxy group (in 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) also led to a more potent compound with an IC50 of 3.9 μM. semanticscholar.orgresearchgate.net This suggests that modifications to the electronic properties of the C2-phenyl ring significantly modulate the anti-trypanosomal efficacy.

Regarding antioxidant activity, SAR studies on other classes of quinolines have provided valuable information. For hydroxyl radical scavenging, the presence of an aldehyde group on a chloroquinoline scaffold was found to be critical for efficacy. idosi.org In other studies using DPPH and ABTS assays, the presence of a hydroxyl group on a phenylamino substituent at the C4 position of the quinoline ring was essential for strong DPPH radical scavenging activity. mdpi.com These findings underscore the principle that specific functional groups are key determinants of the biological activity of quinoline derivatives.

Investigations into Molecular Mechanisms of Action (non-clinical cellular/biochemical pathways)

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is essential for their development as therapeutic agents. For the quinoline class, several potential mechanisms have been explored.

In the context of trypanocidal activity, one proposed mechanism for some quinoline derivatives involves the generation of oxidative stress within the parasite. nih.gov This can be achieved by interacting with hemin, which inhibits its degradation and leads to an accumulation of reactive oxygen species that overwhelm the parasite's antioxidant defense systems. nih.gov Another key target in trypanosomes is the proteasome, a multi-protein complex essential for parasite survival. The proteasome has been validated as a drug target, and novel quinoline-based inhibitors have been developed that show high specificity for the T. brucei proteasome over its human counterpart. acs.org Cysteine proteases, such as rhodesain in T. brucei, are also considered potential targets for quinoline-based compounds, although some derivatives have been found to be inactive against this specific enzyme. nih.gov

For the antioxidant effects observed in the broader quinoline class, the primary mechanisms are believed to involve direct free radical scavenging. These processes typically occur via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical. The efficiency of a quinoline derivative as an antioxidant can be predicted by calculating parameters such as bond dissociation energies (related to HAT) and ionization potential (related to SET). nih.gov

Enzyme Inhibition Studies (e.g., p38α MAP kinase)

While direct studies on the inhibitory activity of this compound against p38α mitogen-activated protein (MAP) kinase were not prominent in the reviewed literature, the broader quinoline and quinolinone chemical scaffolds are recognized as important frameworks for developing kinase inhibitors. nih.gov The p38α MAP kinase is a key enzyme in the signal transduction cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive therapeutic target for inflammatory diseases. nih.gov

Research into related heterocyclic structures has demonstrated the potential of this chemical class. For instance, a series of quinolinones and naphthyridinones bearing a C7 N-t-butyl piperidine (B6355638) substituent were identified as potent p38 MAP kinase inhibitors. nih.gov These compounds were shown to effectively suppress the release of TNF-α in both cellular assays and lipopolysaccharide (LPS)-stimulated whole blood assays, indicating successful inhibition of the p38 MAP kinase pathway. nih.gov The structure-activity relationship (SAR) of p38 inhibitors is complex, with various chemical families like pyridinylimidazoles, diaryl ureas, and aromatic amides also showing significant activity by interacting with the ATP binding site or allosteric sites on the enzyme. nih.gov

The inhibitory potential of various heterocyclic compounds against p38α MAP kinase is often quantified by their half-maximal inhibitory concentration (IC₅₀). The table below presents data for representative kinase inhibitors, illustrating the potency that can be achieved with related molecular structures.

Table 1: Inhibitory Activity of Representative Heterocyclic Compounds Against p38α MAP Kinase

| Compound | Chemical Class | p38α IC₅₀ (nM) | Reference |

| BIRB 796 | Diaryl Urea | 8 | |

| Compound 13a | Dibenzocycloheptanone | 6.40 | mdpi.com |

| Compound 13b | Dibenzocycloheptanone | 4.20 | mdpi.com |

| Skepinone-L | Dibenzocycloheptanone | 19.2 | mdpi.com |

Modulation of Gene Expression (e.g., HBV Enhancer Elements)

The Hepatitis B Virus (HBV) genome contains two critical transcriptional enhancers, Enhancer I (EnhI) and Enhancer II (EnhII), which orchestrate the liver-specific expression of viral genes. nih.gov These enhancers control the transcription of all major HBV promoters, and their cooperative action is essential for the viral life cycle. nih.gov There is a hierarchical relationship between the two, where a functional EnhI is required for the activity of EnhII, ensuring a sequential pattern of viral gene expression. nih.gov

Specific investigations into the direct modulation of HBV enhancer elements by this compound have not been detailed in the available research. However, studies on structurally related quinazolinone derivatives have shown significant promise in inhibiting HBV replication. A series of novel quinazolinone derivatives were synthesized and evaluated for their in vitro anti-HBV activities, demonstrating potent effects on HBV DNA replication. nih.gov

Notably, compounds 5j and 5k from this series displayed powerful inhibition of HBV DNA replication in both drug-sensitive cell lines and strains resistant to established antiviral drugs like lamivudine (B182088) and entecavir. nih.gov This suggests that the quinoline/quinazolinone scaffold can serve as a basis for developing novel anti-HBV agents that may act through mechanisms distinct from current nucleoside analogues.

Table 2: Anti-HBV Activity of Novel Quinazolinone Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

| 5j | HBV DNA Replication (Wild-Type) | 0.09 | nih.gov |

| 5j | HBV DNA Replication (Lamivudine-Resistant) | 0.11 | nih.gov |

| 5k | HBV DNA Replication (Wild-Type) | 0.08 | nih.gov |

| 5k | HBV DNA Replication (Lamivudine-Resistant) | 0.10 | nih.gov |

Hemozoin Formation Inhibition

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble, unreactive crystal known as hemozoin. medipol.edu.tr This biocrystallization process is a critical survival mechanism for the parasite and a primary target for quinoline-based antimalarial drugs like chloroquine. nih.gov These drugs are thought to inhibit hemozoin formation, leading to an accumulation of toxic heme that ultimately kills the parasite. medipol.edu.trnih.gov

The quinoline scaffold is fundamental to this inhibitory activity. Numerous studies have demonstrated that quinoline derivatives can effectively block the formation of β-hematin, the synthetic analogue of hemozoin. nih.gov The antiplasmodial activity of these compounds often correlates strongly with their ability to inhibit β-hematin formation. For example, a series of hydroxypyridone-chloroquine hybrids showed greater potency in β-hematin inhibition compared to chloroquine alone. nih.gov Similarly, novel quinoline derivatives have been synthesized and shown to possess excellent antimalarial activity, with IC₅₀ values in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govmdpi.com

Table 3: Antimalarial and β-Hematin Inhibitory Activities of Representative Quinoline Derivatives

| Compound | Description | P. falciparum Strain | Antiplasmodial IC₅₀ (μM) | β-Hematin Inhibition (IC₅₀ equiv) | Reference |

| 7g | Hydroxypyridone-CQ Hybrid | K1 (CQ-Resistant) | 0.07 | Not specified | nih.gov |

| 7g | Hydroxypyridone-CQ Hybrid | W2 (CQ-Resistant) | 0.08 | Not specified | nih.gov |

| 8c | Hydroxypyridone-CQ Hybrid | 3D7 (CQ-Sensitive) | 0.004 | Not specified | nih.gov |

| 8c | Hydroxypyridone-CQ Hybrid | K1 (CQ-Resistant) | 0.13 | Not specified | nih.gov |

| 8d | Hydroxypyridone-CQ Hybrid | 3D7 (CQ-Sensitive) | 0.01 | Not specified | nih.gov |

| 8d | Hydroxypyridone-CQ Hybrid | W2 (CQ-Resistant) | 0.02 | Not specified | nih.gov |

| 4b | Dihydropyrimidine-Quinoline | Not specified | 0.021 (μg/mL) | Not specified | nih.gov |

| 129 | 2,8-bis-(trifluoromethyl)quinoline | W2 (CQ-Resistant) | 0.083 | Not specified | mdpi.com |

Advanced Applications of 6 Chloro 2,4 Diphenylquinoline in Materials Science and Chemical Sensing

Development of Organic Luminescent Materials and Devices (e.g., OLEDs)

Derivatives of 6-Chloro-2,4-diphenylquinoline are promising candidates for use in organic luminescent materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). The inherent fluorescence of the diphenylquinoline core can be tuned by introducing various substituent groups. For instance, a novel blue-luminescent organic phosphor, 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (B57606) (Cl-CN-DPQ), has been synthesized and characterized for its potential in luminescent devices. nih.gov This compound exhibits intense blue emission, a desirable characteristic for full-color displays and lighting applications.

The research into these materials often involves their synthesis through methods like the acid-catalyzed Friedlander reaction. nih.gov The resulting compounds are then subjected to rigorous characterization to understand their structural, optical, and thermal properties. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure, while thermal stability is assessed through thermogravimetric analysis (TGA). nih.govresearchgate.net The luminescent properties, which are crucial for OLED applications, are investigated using UV-vis absorption and photoluminescence (PL) spectroscopy. nih.gov

The performance of these materials in OLEDs is evaluated based on parameters such as quantum yield, oscillator strength, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. nih.gov For example, Cl-CN-DPQ shows an intense blue emission at 434 nm with CIE coordinates of (0.157, 0.027), indicating its suitability as a blue emitter in OLEDs. nih.gov The development of stable and efficient blue-emitting organic materials remains a critical challenge in OLED technology, and this compound derivatives represent a promising avenue of research.

Organic Phosphor Development for Solid-State Lighting

The quest for energy-efficient solid-state lighting (SSL) has spurred significant research into novel organic phosphor materials. Derivatives of this compound have been identified as a promising class of organic phosphors due to their high quantum yield and strong light emission characteristics. nih.gov A notable example is 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ), which has been synthesized and studied for its application in solid-state lighting. nih.gov

The synthesis of such organic phosphors is often achieved through established chemical reactions like the Friedlander condensation. researchgate.net The resulting materials are crystalline in nature and exhibit significant thermal stability, a crucial factor for the longevity of SSL devices. nih.gov For instance, Cl-CN-DPQ is thermally stable up to 250°C. nih.gov

The optical properties of these phosphors are central to their function. Key parameters include the emission wavelength, Stokes shift, and full width at half-maximum (FWHM) of the emission spectrum. Cl-CN-DPQ, when excited at 373 nm, emits an intense blue light at 434 nm. nih.gov It also displays a remarkable Stokes shift, which is indicative of intense light emission, and a narrow FWHM, which contributes to color purity. nih.gov These properties suggest that derivatives of this compound can be effectively utilized in the fabrication of efficient and color-stable organic phosphors for the next generation of solid-state lighting systems.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | CIE Coordinates | Thermal Stability (°C) |

| 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ) | 373 | 434 | (0.157, 0.027) | 250 |

Fabrication of Organic Phosphor-Based Solar Cells and Displays

The unique photophysical properties of this compound derivatives also position them as potential materials for organic phosphor-based solar cells and displays. The strong absorption of UV light and subsequent emission in the visible spectrum is a key characteristic that can be harnessed in these applications. Research into compounds like 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ) has demonstrated their potential for such uses. nih.govresearchgate.net

In the context of solar cells, organic phosphors can act as down-converting layers, absorbing high-energy UV photons and re-emitting lower-energy visible photons that can be more efficiently converted into electricity by the photovoltaic material. The high quantum yield and oscillator strength of these quinoline derivatives are advantageous for this purpose. nih.gov

For display technologies, the vibrant and pure color emission of these organic phosphors is highly desirable. The intense blue emission of Cl-CN-DPQ, for example, is a fundamental color required for full-color displays. nih.gov The thermal stability and crystalline nature of these materials also contribute to the potential for long-lasting and stable display performance. nih.gov The synthesis of various derivatives, such as 6-chloro-2(2',4'-dichlorophenyl)-4-phenylquinoline (Trichloro-DPQ), further expands the possibilities for tuning the optical properties to meet the specific requirements of different display and solar cell architectures. researchgate.net

Applications in Organic Lasers

The field of organic lasers is another area where derivatives of this compound show significant promise. The properties that make these compounds effective as organic phosphors, such as high quantum yield and intense light emission, are also prerequisites for a good gain medium in a laser. nih.gov Organic lasers offer advantages such as wavelength tunability and ease of fabrication. st-andrews.ac.uk

The research on 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ) suggests its potential application in the development of organic lasers. nih.govresearchgate.net The intense and narrow-band emission of this compound is crucial for achieving stimulated emission and subsequent lasing action. A narrow FWHM of the photoluminescence spectra, as observed for Cl-CN-DPQ (in the range of 42-48 nm), is a favorable characteristic for laser materials. nih.gov

While the direct application of this compound itself in organic lasers is not extensively documented in the provided search results, the promising results from its derivatives indicate that this class of materials warrants further investigation for laser applications. The ability to synthesize various derivatives with tailored optical properties opens up possibilities for creating organic lasers that operate at different wavelengths.

Design and Synthesis of Chemical Sensors

The inherent fluorescence of quinoline derivatives makes them excellent candidates for the development of chemical sensors. The design and synthesis of sensors based on the this compound scaffold can lead to highly sensitive and selective detection of various analytes. The principle behind their sensing capability often relies on the change in fluorescence intensity or a shift in the emission wavelength upon interaction with the target analyte.

Research has shown that quinoline-based compounds can be designed to act as chemosensors for various ions. nih.gov For instance, the synthesis of quinoline-based thiosemicarbazones has led to colorimetric chemosensors for fluoride (B91410) and cyanide ions. nih.gov These sensors exhibit a noticeable color change upon binding with the target anions. nih.gov

The synthesis of such sensors often involves a one-step condensation reaction, making them relatively easy to produce. nih.gov The potential of 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (Cl-CN-DPQ) for chemical sensor applications has also been noted, although specific target analytes for this compound are not detailed in the provided results. nih.govresearchgate.net The versatility of the quinoline structure allows for the incorporation of different functional groups to create receptors that can selectively bind to a wide range of chemical species, highlighting the potential for developing novel sensors based on the this compound framework.

Utility as Photoinitiators for Fluorescent Polymers

Based on the conducted searches, there is no specific information available regarding the application of this compound or its derivatives as photoinitiators for fluorescent polymers. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. sigmaaldrich.com While quinoline derivatives have been explored in various photochemical applications, their role as photoinitiators for fluorescent polymers is not documented in the provided search results.

Role in pH Indicators

Similarly, the literature uncovered in the search does not provide specific applications of this compound or its derivatives as pH indicators. Fluorescent pH indicators typically exhibit changes in their fluorescence properties in response to variations in pH. scbt.com While some fluorescent polymers and other organic compounds are known to be pH-responsive, there is no direct evidence from the provided search results to suggest that this compound has been investigated for this purpose. mdpi.com

Future Research Directions and Perspectives for 6 Chloro 2,4 Diphenylquinoline

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While classical methods for quinoline (B57606) synthesis, such as the Friedländer condensation, are well-established, future research will increasingly focus on the development of novel, efficient, and environmentally benign synthetic strategies for 6-Chloro-2,4-diphenylquinoline. ijpsjournal.comresearchgate.netresearchgate.net The paradigm is shifting from conventional protocols to advanced green methodologies that prioritize waste minimization, reduced energy consumption, and the use of non-hazardous solvents. bohrium.comresearchgate.netacs.org

Key areas for exploration include:

One-Pot Multicomponent Reactions: Designing synthesis routes where multiple starting materials react in a single vessel to form the target molecule can improve atom economy and reduce purification steps. bohrium.comnih.gov

Green Catalysis: Investigating the use of eco-friendly catalysts, such as nanocatalysts or solid acid catalysts, can offer advantages like high efficiency, selectivity, and recyclability over traditional catalysts. researchgate.netacs.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating methods. ijpsjournal.comnih.gov

Sustainable Solvents: A focus on using greener solvents like water or ethanol (B145695) will be crucial to align the synthesis of quinoline derivatives with the principles of sustainable chemistry. bohrium.comresearchgate.net

| Synthesis Strategy | Potential Advantages | Relevant Catalyst/Condition Examples |

| One-Pot Reactions | Increased efficiency, reduced waste, better atom economy. acs.org | Graphene oxide carbocatalyst, molecular iodine. researchgate.netrsc.org |

| Nanocatalysis | High surface area, enhanced reactivity, recyclability. acs.org | Various metal-based nanoparticles. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. ijpsjournal.com | Often used in conjunction with acid catalysts. rsc.org |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, improved yields, milder conditions. nih.gov | Can be used in multicomponent reactions. |

Deepening Mechanistic Understanding of Biological Activities

Quinoline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. bohrium.comresearchgate.net For this compound, a critical future direction is to move beyond preliminary screening and delve into a deeper mechanistic understanding of its biological effects.

Future research should concentrate on:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts is paramount. For instance, studies on similar quinoline structures have explored their roles as inhibitors of proteins like c-Met or p21-activated kinase 4 (PAK4). nih.govnih.gov

Pathway Analysis: Elucidating the downstream signaling pathways modulated by the compound upon target binding. This could involve investigating effects on cell cycle progression, apoptosis induction, or inflammatory cascades. nih.gov

In Silico Modeling: Utilizing computational tools like molecular docking to predict and analyze the binding modes of this compound and its analogues with biological targets, providing insights into structure-activity relationships. rsc.orgnih.gov

Cellular Uptake and Distribution: Studying how the compound penetrates cell membranes and its subcellular localization is crucial for understanding its bioavailability and mechanism of action at the site of interest. mdpi.com

Rational Design of Derivatives with Enhanced Potency and Selectivity

Building upon a mechanistic understanding, the rational design of novel derivatives of this compound is a promising avenue for developing compounds with improved therapeutic potential. Structure-activity relationship (SAR) studies are central to this effort, aiming to correlate specific structural modifications with changes in biological activity. researchgate.net

Key strategies for rational design include:

Systematic Substituent Modification: The introduction of various functional groups at different positions on the quinoline and phenyl rings can significantly influence the compound's properties. Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate electronic properties, lipophilicity, and receptor binding affinity. bohrium.comresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency or reduce toxicity.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known bioactive heterocyclic motifs (e.g., pyrazole, indole) could lead to hybrid compounds with synergistic or novel pharmacological activities. bohrium.comresearchgate.net The goal is to create derivatives with not only enhanced potency but also high selectivity for the intended biological target to minimize off-target effects. nih.gov

| Modification Strategy | Desired Outcome | Example Functional Groups |

| Introduction of EWGs | Enhanced electronic properties, potential for increased binding affinity. researchgate.net | -Cl, -F, -NO₂, -CF₃. bohrium.comresearchgate.net |

| Introduction of EDGs | Altered lipophilicity, modulation of receptor interactions. researchgate.net | -CH₃, -OCH₃, -OH. bohrium.comresearchgate.net |

| Hybridization | Synergistic activity, novel mechanisms of action. bohrium.com | Furan, Pyrazole, Indole. bohrium.comresearchgate.net |

Development of Advanced Materials with Tunable Optoelectronic Properties

The quinoline scaffold is recognized for its applications in materials science, particularly in the field of optoelectronics. mdpi.commdpi.com Quinoline-based compounds possess desirable characteristics such as high thermal stability, chemical robustness, and electron-transporting capabilities, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netmdpi.com

Future research on this compound in this area should focus on:

Photophysical Characterization: Thoroughly investigating the absorption and emission spectra, quantum yields, and fluorescence lifetimes of the compound and its derivatives. mdpi.comresearchgate.net

Tuning Optoelectronic Properties: Systematically modifying the molecular structure to tune the electronic properties, such as the HOMO-LUMO energy gap, to achieve desired emission colors (e.g., blue light emission) or enhance charge transport properties. mdpi.comresearchgate.net

Device Fabrication and Testing: Incorporating this compound derivatives as emissive or charge-transport layers in prototype devices like OLEDs to evaluate their performance and stability. researchgate.net

Non-Linear Optics: Exploring the potential of these compounds in non-linear optical (NLO) applications, as the extended π-conjugation in the diphenylquinoline system can give rise to significant NLO properties. mdpi.commdpi.com

Integration with Emerging Technologies in Chemical and Biological Sciences

The versatility of the this compound scaffold makes it a candidate for integration with a range of emerging technologies. This interdisciplinary approach can unlock new applications and research methodologies.

Prospective areas of integration include:

Chemical Sensors: Developing derivatives that exhibit changes in their optical properties (e.g., fluorescence) upon binding to specific analytes. These could be integrated into sensor arrays or smartphone-based detection systems for applications in environmental monitoring or diagnostics. acs.org

Advanced Bioimaging: Synthesizing fluorescent derivatives that can act as probes for cellular imaging. Their ability to penetrate cells and their photophysical properties could be harnessed to visualize specific organelles or biological processes. researchgate.net

High-Throughput Screening: Utilizing advanced robotic systems for the rapid synthesis and biological evaluation of a large library of this compound derivatives to accelerate the discovery of lead compounds.

Flow Chemistry: Employing continuous flow reactors for the synthesis of the compound and its analogues. This technology offers precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis.

Addressing Challenges in Compound Optimization for Specific Applications

As research progresses from fundamental studies to application-focused development, several challenges in optimizing this compound will need to be addressed.

Key challenges and optimization strategies include: